molecular formula C8H6F2N2 B599134 7-(Difluoromethyl)-1H-indazole CAS No. 1204298-72-5

7-(Difluoromethyl)-1H-indazole

Cat. No. B599134
CAS RN: 1204298-72-5
M. Wt: 168.147
InChI Key: PNONXQVUKSQIHV-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-1H-indazole is a type of heterocycle that has been functionalized with a difluoromethyl group . Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .


Synthesis Analysis

The synthesis of difluoromethyl-substituted scaffolds has been a highly intriguing research topic, and substantial progress has been made in the past decades . The synthesis of the designed molecules started from easily accessible and versatile gem-difluoropropargylic derivatives .


Molecular Structure Analysis

The molecular structures and electronic properties of molecules were systematically characterized through theoretical calculations . DFT calculations revealed that the biological environment changes the molecular structure of DFMO only slightly .


Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been developed . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Physical And Chemical Properties Analysis

The physical and chemical properties of a material directly contribute to its interaction with biological environments . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

7-DFMI has been widely used in scientific research, particularly in drug discovery and drug delivery. It has been used to study the structure-activity relationships of compounds, as well as to investigate the pharmacology of drugs. It has also been used in gene therapy to study the effects of gene expression and regulation. In addition, 7-DFMI has been used to study the mechanisms of action of drugs, as well as to investigate the biochemical and physiological effects of drugs.

Advantages and Limitations for Lab Experiments

7-DFMI has a number of advantages for use in laboratory experiments. It is a readily available and cost-effective compound that can be easily synthesized. In addition, it is a highly stable compound that is not easily degraded. Furthermore, it has a wide range of applications in scientific research, making it a versatile and useful tool. However, there are also some limitations to its use in laboratory experiments. For example, it is not water-soluble, so it must be dissolved in a suitable solvent before use. In addition, it has a low solubility in organic solvents, making it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 7-DFMI in scientific research. It could be used in the development of new drugs, as well as in the study of drug-drug interactions. It could also be used to study the mechanisms of action of existing drugs, as well as to investigate the biochemical and physiological effects of drugs. In addition, it could be used in gene therapy to study the effects of gene expression and regulation. Finally, it could be used in the development of new delivery systems for drugs, as well as in the study of drug delivery systems.

Synthesis Methods

7-DFMI is synthesized by a three-step process, starting with the reaction of 1-bromo-3-chloropropane with 1-methyl-3-nitro-1H-indazole in a solvent such as dimethylformamide (DMF). This reaction produces 3-chloro-7-methyl-1H-indazole. This intermediate is then reacted with difluoromethane in the presence of a base, such as potassium carbonate, to form 7-(difluoromethyl)-1H-indazole. This reaction is highly efficient and produces high yields of the desired product.

Safety and Hazards

The safety data sheet for dichloromethane, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause drowsiness or dizziness . It is also suspected of causing cancer .

properties

IUPAC Name

7-(difluoromethyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c9-8(10)6-3-1-2-5-4-11-12-7(5)6/h1-4,8H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNONXQVUKSQIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)F)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001305778
Record name 7-(Difluoromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1204298-72-5
Record name 7-(Difluoromethyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204298-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Difluoromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001305778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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